Balanced Selectivity: A 13-Fold VEGFR-2 vs. PDGFRβ Preference, Distinct from Highly Selective and Multi-Targeted Inhibitors
VEGFR-2-IN-44 exhibits a moderate selectivity window for VEGFR-2 (IC50 = 70 nM) over PDGFRβ (IC50 = 920 nM), representing a 13-fold preference . This profile is fundamentally different from the high-selectivity comparator SU5408 (VEGFR2 Kinase Inhibitor I), which shows no measurable activity against PDGFR (IC50 >100 µM), and from the multi-targeted inhibitor Sunitinib, which is 40-fold more potent against PDGFRβ (IC50 = 2 nM) than VEGFR-2 (IC50 = 80 nM) .
| Evidence Dimension | Selectivity Ratio (VEGFR-2 IC50 / PDGFRβ IC50) |
|---|---|
| Target Compound Data | 70 nM / 920 nM = 0.076 (13.1-fold VEGFR-2 preference) |
| Comparator Or Baseline | SU5408: 70 nM / >100,000 nM = <0.0007 (>1428-fold VEGFR-2 preference). Sunitinib: 80 nM / 2 nM = 40 (40-fold PDGFRβ preference). |
| Quantified Difference | VEGFR-2-IN-44 exhibits an intermediate selectivity profile, being ~110-fold less selective than SU5408 but ~500-fold more selective for VEGFR-2 than Sunitinib is for PDGFRβ. |
| Conditions | In vitro kinase activity assays using recombinant enzymes. |
Why This Matters
This intermediate selectivity profile makes VEGFR-2-IN-44 a valuable tool for studying VEGFR-2-dependent angiogenesis in cellular contexts where PDGFRβ signaling may play a modulatory but not dominant role, avoiding the complete PDGFRβ inhibition seen with Sunitinib and the extreme VEGFR-2-specificity of SU5408.
